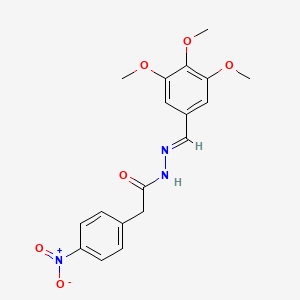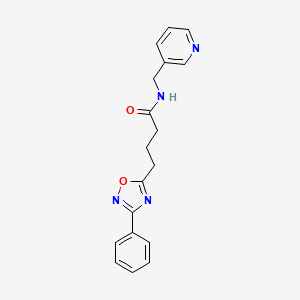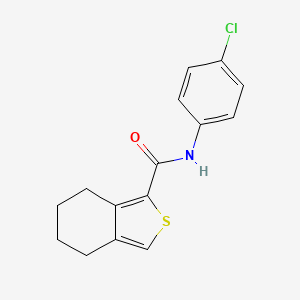
2-(4-nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known as hydrazones, which are of interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry. Hydrazones are formed from the reaction of hydrazines with ketones or aldehydes, resulting in compounds with significant structural diversity and properties.
Synthesis Analysis
Hydrazones, including compounds like "2-(4-nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide", are typically synthesized through a condensation reaction between an aldehyde or ketone and a hydrazine. For instance, Jin et al. (2006) synthesized similar derivatives by cyclization reactions, indicating the versatility of methods available for hydrazone synthesis (Jin et al., 2006).
Molecular Structure Analysis
The molecular structure of hydrazone derivatives is often confirmed using techniques like IR, NMR, and X-ray crystallography. For example, Somagond et al. (2018) provided detailed crystal structure data for a related Schiff base, highlighting the importance of structural analysis in understanding the properties of these compounds (Somagond et al., 2018).
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
One study focused on the synthesis and characterization of hydrazones, including derivatives similar to the compound , for their nonlinear optical properties. These compounds exhibited potential for applications in optical devices such as optical limiters and switches due to their two-photon absorption capabilities at specific wavelengths (Naseema et al., 2010).
Anticholinesterase Activities
Another research area involves the synthesis of hydrazone derivatives to examine their potential anticholinesterase activities. These activities are crucial for developing treatments for diseases like Alzheimer's. A series of compounds were synthesized and evaluated for their inhibition potency against enzymes related to neurological functions (Kaya et al., 2016).
Antiproliferative Activities
Some derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cells. The structure-activity relationship of these compounds reveals significant potential in developing anticancer agents. Certain derivatives demonstrated high effectiveness against specific cancer cell lines, indicating their promise in cancer therapy (Jin et al., 2006).
Antimicrobial and Antitubercular Activities
Research has also extended into the antimicrobial and antitubercular activities of hydrazide derivatives. Studies have synthesized new compounds to test against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing some compounds possess significant inhibitory activities, which could be beneficial in treating infectious diseases (Samadhiya et al., 2014).
Urease Inhibition
Further investigation into the urease inhibitory activities of hydrazone compounds has been conducted. Urease inhibitors are crucial for developing treatments for infections caused by urease-producing bacteria. The synthesized compounds have shown promising results in inhibiting the urease enzyme, which could lead to new therapeutic agents (Sheng et al., 2015).
Photoprocesses and Sensor Development
The photoinduced processes of molecules containing nitrobenzyl groups, including the potential for sensor development against heavy metals like mercury, have been explored. These studies highlight the compound's versatility in creating sensitive and selective sensors for environmental monitoring and safety (Hussain et al., 2017).
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c1-25-15-8-13(9-16(26-2)18(15)27-3)11-19-20-17(22)10-12-4-6-14(7-5-12)21(23)24/h4-9,11H,10H2,1-3H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVJQNBMBIMNPN-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)
![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)
![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)
![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)


![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)

![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)